molecular formula C14H21Cl2NO B1426334 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219968-01-0

4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1426334
CAS No.: 1219968-01-0
M. Wt: 290.2 g/mol
InChI Key: WMRXKHNXPVNAIO-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system with space group P2₁/n (Table 1) . The unit cell parameters are:

Parameter Value
a (Å) 8.965
b (Å) 19.613
c (Å) 11.456
β (°) 96.989
Volume (ų) 1999.3

The piperidine ring adopts a chair conformation , with puckering parameters Q = 0.553 Å, θ = 168.8°, and φ = 171.8° . The 4-chlorobenzyl group occupies an equatorial position, minimizing steric hindrance.

Hydrogen Bonding Network Analysis

Intermolecular interactions stabilize the crystal lattice:

  • N–H⋯Cl⁻ hydrogen bonds between the protonated piperidine nitrogen and chloride ions (distance: 2.89 Å).
  • C–H⋯O interactions involving the ether oxygen (distance: 3.12 Å).
  • Weak van der Waals forces between chlorophenyl groups .

These interactions form a layered supramolecular architecture parallel to the (101) plane (Figure 1).

Conformational Analysis of Piperidine Ring System

The piperidine ring’s chair conformation is energetically favored due to:

  • Minimized 1,3-diaxial interactions : The 4-chlorobenzyl-ethyl substituent resides equatorially.
  • Torsional strain reduction : Dihedral angles for C2–C3–C4–C5 and C5–C6–N1–C2 are 55.2° and -64.7°, respectively .

Comparative studies with piperidine-2-thione derivatives (e.g., half-chair conformers) highlight the role of hybridization state at the α-carbon to nitrogen. Sp³ hybridization in this compound supports chair stability, whereas sp² hybridization in analogs induces distortion .

Electron Density Distribution via DFT Calculations

Density functional theory (DFT) calculations (BLYP functional, 90 Ry cutoff) provide insights into electronic properties:

Key Findings:

  • Charge distribution :

    • Piperidine nitrogen: +0.52 e (protonated).
    • Chlorine atom: -0.23 e.
    • Ether oxygen: -0.41 e .
  • Frontier molecular orbitals :

    • HOMO-LUMO gap: 4.8 eV, indicating moderate reactivity.
    • HOMO localized on the chlorophenyl ring; LUMO on the piperidine moiety .
  • Electrostatic potential maps :

    • Regions of high electron density near oxygen and chlorine atoms.
    • Positive potential at the protonated nitrogen .

Table 2: DFT vs. Experimental Bond Lengths

Bond DFT (Å) SCXRD (Å)
C–N (piperidine) 1.47 1.46
C–O (ether) 1.42 1.41
C–Cl 1.74 1.73

The close agreement validates the computational model .

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c15-14-3-1-13(2-4-14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRXKHNXPVNAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-(piperidin-4-yl)ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the ethanol derivative attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for developing new compounds .

Biology

The compound is studied for its interactions with biological systems, particularly its effects on cellular receptors and enzymes. The unique piperidine structure allows it to modulate receptor activity, potentially influencing neurotransmitter systems and other physiological pathways .

Medicine

Research indicates that this compound may possess therapeutic properties, including:

  • Antimicrobial Activity: Preliminary studies suggest efficacy against various bacterial strains, possibly due to enhanced membrane permeability caused by the chlorobenzyl group .
  • Antidepressant Effects: Similar compounds have shown potential antidepressant-like effects in animal models by modulating serotonin and norepinephrine pathways .
  • Analgesic Properties: The compound may inhibit pain pathways, providing potential applications in pain management.

Antimicrobial Activity

A study evaluated the antimicrobial effectiveness of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent for treating infections.

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested for antidepressant activity in rodent models. Results showed significant improvements in depressive behaviors when treated with these compounds.

Compound NameDose (mg/kg)Behavioral Improvement (%)Reference
Compound A1040
This Compound1555

Mechanism of Action

The mechanism of action of 4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Insights

Halogen Substitution (Cl vs. Br) :

  • Bromine analogs (e.g., CAS 1220032-45-0) exhibit higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
  • Chlorine’s electronegativity favors dipole interactions in target binding, whereas bromine’s larger atomic radius may sterically hinder interactions .

Linker Length (Ethyl vs.

Bulky substituents (e.g., 1-methyl-1-phenylethyl in CAS 1219963-88-8) introduce steric hindrance, which may reduce off-target interactions or impede binding .

Biological Activity

4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H21Cl2NO, classified as a piperidine derivative. Its structure features a piperidine ring linked to a 4-chlorobenzyl ether through an ethyl chain. This compound has garnered interest in various fields, particularly in biological and medicinal research due to its potential therapeutic properties.

The compound's unique structure allows it to undergo several chemical reactions, making it versatile for synthetic applications. Key reactions include:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate.
  • Reduction : Capable of undergoing reduction with hydrogen gas in the presence of palladium catalysts.
  • Substitution Reactions : The chlorine atom in the benzyl group can be replaced by nucleophiles such as amines or thiols .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. The piperidine ring facilitates hydrogen bonding and hydrophobic interactions, modulating the activity of these targets and leading to various physiological effects.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains suggests potential applications in treating infections. The presence of the chlorobenzyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis .

Anticancer Potential

Research has also explored the compound's anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis indicates that the chlorobenzyl substitution plays a crucial role in enhancing its cytotoxic effects against cancer cells .

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems has been investigated, suggesting potential applications in treating neurological disorders. Its structural similarity to known psychoactive substances may contribute to its effects on serotonin and dopamine receptors, indicating a possible role as an anxiolytic or antidepressant agent.

Case Studies

StudyFindings
Antimicrobial Study Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
Anticancer Research Showed IC50 values < 10 µM against various cancer cell lines (e.g., HeLa, MCF-7), indicating potent antiproliferative activity .
Neuropharmacological Assessment Exhibited anxiolytic-like effects in rodent models, reducing anxiety behaviors significantly compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
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